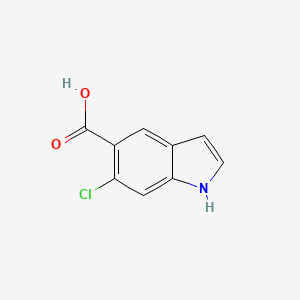

6-chloro-1H-indole-5-carboxylic acid

Description

Significance of Substituted Indole (B1671886) Carboxylic Acids in Chemical Biology

Substituted indole carboxylic acids are of paramount importance in the field of chemical biology. The indole ring system, with its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions, is a privileged structure in drug discovery. nih.govrsc.org The carboxylic acid functional group provides a convenient handle for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening.

The position and nature of substituents on the indole ring can dramatically influence the biological activity of the resulting molecules. For instance, halogenated indoles have been shown to possess a wide range of pharmacological properties. nih.gov The introduction of a chlorine atom, as in the case of 6-chloro-1H-indole-5-carboxylic acid, can alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This strategic placement of a halogen can lead to enhanced potency and selectivity.

Researchers have explored the utility of substituted indole-2-carboxylic acids as inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO). rsc.orgsci-hub.se These studies underscore the critical role that the indole carboxylic acid scaffold plays in the design of novel therapeutic agents.

Overview of the Research Landscape for 6-Chloro-1H-Indole-5-Carboxylic Acid Derivatives

The research landscape for derivatives of 6-chloro-1H-indole-5-carboxylic acid is dynamic and expanding. This particular scaffold has emerged as a key intermediate in the synthesis of a variety of bioactive compounds. Its derivatives have been investigated for their potential in treating a range of conditions, highlighting the compound's versatility.

A notable area of investigation involves the development of adenosine (B11128) monophosphate-activated protein kinase (AMPK) activators for the potential treatment of diabetic nephropathy. osti.gov In this context, derivatives of 6-chloro-1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to modulate this key metabolic enzyme. osti.gov

Furthermore, the core structure of 6-chloro-1H-indole-5-carboxylic acid is present in various patented chemical entities, indicating its importance in the development of new intellectual property in the pharmaceutical and chemical industries. google.com The ongoing research into its derivatives suggests a promising future for this compound as a foundational element in the discovery of new chemical probes and drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQNYTQRGUBNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626425 | |

| Record name | 6-Chloro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256935-86-1 | |

| Record name | 6-Chloro-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Characterization

The synthesis of 6-chloro-1H-indole-5-carboxylic acid is a multi-step process that often begins with appropriately substituted aniline (B41778) precursors. One common synthetic approach involves the hydrolysis of the corresponding methyl ester, 6-chloro-1H-indole-5-carboxylic acid methyl ester. chemicalbook.com This reaction is typically carried out in a mixture of methanol (B129727) and water with a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid. chemicalbook.com

The physical and chemical properties of 6-chloro-1H-indole-5-carboxylic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Physical Form | Solid |

| Purity | ≥95% |

| Boiling Point | 434.4±25.0°C at 760 mmHg |

| Density | 1.548 g/cm³ |

| pKa | 13.76±0.30 (Predicted) |

| LogP | 2.5195 |

This table presents a summary of the key chemical and physical properties of 6-chloro-1H-indole-5-carboxylic acid, based on available data. sigmaaldrich.comechemi.comchemscene.com

Structural Analysis and Spectroscopic Data

The structural elucidation of 6-chloro-1H-indole-5-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the precise arrangement of atoms within the molecule. For instance, in related indole (B1671886) derivatives, the chemical shifts and coupling constants of the aromatic protons provide clear evidence for the substitution pattern on the indole ring. google.comnih.gov

Infrared (IR) spectroscopy is another valuable tool, often used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the N-H bond of the indole ring.

While specific crystal structure data for 6-chloro-1H-indole-5-carboxylic acid was not found in the provided search results, the crystal structures of closely related indole carboxylic acid derivatives have been determined. These studies provide insights into the molecular geometry, intermolecular interactions, and packing in the solid state, which are crucial for understanding the compound's physical properties and its interactions with biological macromolecules.

Mechanistic Elucidation of Biological Actions

Structure-Activity Relationship (SAR) Studies for 6-Chloro-1H-Indole-5-Carboxylic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of a compound contributes to its biological activity. For indole-based carboxylic acids, SAR studies have revealed that the position and nature of substituents on the indole (B1671886) ring are critical determinants of potency and selectivity.

Research into allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase has identified N-acetamide-indole-6-carboxylic acids as a promising chemotype. researchgate.net Within this series, the carboxylic acid at the C-6 position is a key feature. Studies exploring replacements for this carboxylic acid function found that acylsulfonamides and acylsulfamides could serve as effective surrogates, with several resulting analogues displaying excellent antiviral potency in cell-based assays. researchgate.net This indicates that the acidic moiety or a group capable of similar molecular interactions is crucial for activity.

In a different context, studies on analogues of indole-2-carboxamides as allosteric modulators for the CB1 receptor have provided further SAR insights. nih.gov These studies demonstrated that a chloro or fluoro group at the C-5 position of the indole ring enhanced the modulatory potency. nih.gov While this is a different positional isomer, it highlights the significant role of halogen substitution on the benzene (B151609) portion of the indole ring in modulating protein interactions. The research also found that short alkyl groups at the C-3 position were favorable for activity. nih.gov The most potent compound in this series featured a diethylamino group on a phenyl ring attached to the carboxamide, underscoring the importance of the substituent attached to the carboxyl group. nih.gov

These findings collectively suggest that for the 6-chloro-1H-indole-5-carboxylic acid scaffold, both the chloro substituent at C-6 and the carboxylic acid at C-5 are critical pharmacophoric elements, with further modifications offering a route to fine-tune activity and selectivity.

Table 1: SAR Insights for Chloro-Indole Carboxylic Acid Analogues This table summarizes key structure-activity relationship findings from studies on related chloro-indole derivatives.

| Scaffold/Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-acetamide-indole-6-carboxylic acids | HCV NS5B Polymerase | The carboxylic acid at C-6 is crucial; can be replaced by acylsulfonamide/acylsulfamide surrogates. | researchgate.net |

Molecular Basis of Enzyme Activation and Receptor Binding

The biological effect of a compound is initiated by its binding to a target protein, which can be an enzyme or a receptor. This interaction can either activate or inhibit the protein's function. For indole carboxylic acids, this binding is often highly specific and can occur at sites other than the primary active site, a mechanism known as allosteric modulation. acs.orgnih.gov

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. the-eye.eu X-ray crystallography and molecular modeling have provided detailed pictures of how indole carboxylic acid derivatives interact with their targets.

For N-acetamide-indole-6-carboxylic acid inhibitors of HCV NS5B polymerase, structural studies have shown that they bind to an allosteric site known as the "thumb pocket 1". researchgate.net Analysis of the crystal structure of an inhibitor bound to the enzyme provides insights into the specific interactions that anchor the ligand in this pocket. researchgate.net

Furthermore, studies on the crystal structure of related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal common interaction patterns for the indole carboxylic acid core. These molecules often form cyclic dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules (O-H···O). mdpi.com Additionally, the N-H group of the indole ring frequently acts as a hydrogen bond donor, interacting with acceptor atoms on the protein or another ligand molecule. mdpi.com These fundamental interactions are likely critical for the binding of 6-chloro-1H-indole-5-carboxylic acid to its biological targets as well.

Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. acs.orgnih.gov This mechanism offers a more nuanced way to control protein function compared to direct activation or competitive inhibition.

Indole carboxylic acid derivatives have emerged as effective allosteric modulators for various targets.

HCV NS5B Polymerase: As mentioned, N-acetamide-indole-6-carboxylic acids act as allosteric inhibitors by binding to the thumb pocket 1 of the polymerase, which is separate from the enzyme's active site for RNA synthesis. researchgate.net This binding prevents the conformational changes necessary for enzymatic activity.

CB1 Receptor: Analogues such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives have been identified as negative allosteric modulators (NAMs) of the cannabinoid 1 (CB1) receptor. nih.gov They bind to an allosteric site on the receptor, reducing the maximal effect (Emax) of orthosteric agonists without directly competing for their binding site. nih.govacs.org This suggests that the binding of the indole derivative stabilizes a receptor conformation that is less capable of initiating a signal, even when the primary agonist is bound. acs.org

Downstream Signaling Pathways and Cellular Responses Associated with Biological Activity

The binding of a compound to its target protein initiates a cascade of events within the cell, known as downstream signaling, culminating in a measurable cellular response. The nature of this response depends on both the target and the mechanism of interaction.

For allosteric inhibitors of HCV NS5B polymerase, the direct molecular action is the inhibition of the enzyme's RNA-dependent RNA polymerase activity. The downstream cellular consequence is the potent inhibition of viral RNA replication. This ultimate biological activity is often measured in cell-based subgenomic replicon assays, which quantify the amount of viral RNA within host cells. researchgate.net

In the case of negative allosteric modulators of the CB1 receptor, the downstream effects are a dampening of the signaling pathways normally activated by endogenous agonists like anandamide. CB1 receptor activation typically leads to the inhibition of adenylyl cyclase (reducing cAMP levels) and the modulation of various ion channels. A NAM, such as a 6-chloro-1H-indole-5-carboxylic acid analogue targeting CB1, would therefore be expected to attenuate these effects, leading to a reduced physiological response compared to what would be seen with the agonist alone. nih.gov The observed reduction in the Emax of a potent agonist in cellular assays is direct evidence of the modulation of these downstream pathways. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-chloro-1H-indole-5-carboxylic acid |

| N-acetamide-indole-6-carboxylic acid |

| 5-chloro-3-ethyl-1H-indole-2-carboxamide |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Acylsulfonamide |

In Silico Approaches for Ligand Design and Optimization

In silico methods are pivotal in the rational design and optimization of ligands, transforming initial hits from high-throughput screening (HTS) into viable drug candidates. The process often begins with the identification of a pharmacophore, the minimal structural unit required for biological activity. For instance, in the development of adenosine (B11128) monophosphate-activated protein kinase (AMPK) activators for diabetic nephropathy, an indazole amide HTS hit was truncated to its minimal pharmacophore, leading to an indazole acid lead compound. nih.gov

Optimization of this lead is a multi-parameter effort aimed at enhancing potency while improving physicochemical properties for better oral absorption and cell penetration. osti.gov Computational models play a crucial role in this phase. For example, a computational overlap model comparing an initial hit with a known activator can guide structural modifications. osti.gov This approach suggested that truncating an amide to a carboxylic acid could significantly improve potency and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters like passive permeability and solubility. osti.gov

Structure-activity relationship (SAR) studies are central to ligand optimization. Computational analyses have identified key SARs for related indole carboxamides, highlighting the importance of:

The indole ring for binding to allosteric sites. acs.org

A linear alkyl group at the C3 position for modulating the orthosteric binding site. acs.org

The amide functionality at the C2 position for allosteric effects. acs.org

Further modifications, such as the incorporation of small hydrophobic groups like a chloro substituent at the C6 position, have been shown to increase potency by up to tenfold. osti.gov The design process also involves creating derivatives with varied lipophilicity (logD) and polar surface area (PSA) to find the optimal physicochemical range for improved oral absorption. osti.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov This method is invaluable for screening large libraries of compounds and understanding the structural basis of ligand-target interactions. nih.govnih.gov For derivatives of indole carboxylic acid, docking studies have been used to elucidate binding patterns with various biological targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and HIV-1 integrase. nih.govrsc.org

In one study, the binding mode of an indole-2-carboxylic acid derivative in the active site of HIV-1 integrase showed that the indole nucleus could chelate with two magnesium ions. rsc.org Further analysis revealed that introducing a C6 halogenated benzene ring could create a beneficial π–π stacking interaction with the viral DNA. rsc.org Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme showed that these derivatives occupy the binding site and interact with key residues. mdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time within a solvent system. researchgate.net MD simulations provide a more dynamic picture of the interaction, confirming the stability of hydrogen bonds and other interactions predicted by docking. researchgate.net Key parameters analyzed during MD simulations include:

| Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. |

| Radius of Gyration (rGyr) | Indicates the compactness of the protein-ligand complex. |

| Intramolecular Hydrogen Bonds (Intra HB) | Tracks the number of hydrogen bonds within the ligand, reflecting its conformational stability. |

| Molecular Surface Area (MolSA) | The total surface area of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, related to solubility. |

| Polar Surface Area (PSA) | The part of the SASA that arises from polar atoms, a key predictor of drug transport properties. |

These simulations can confirm the stability of interactions and provide insights into the dynamic behavior of the ligand in the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of 6-Chloro-1H-Indole-5-Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For carboxylic acid and isoindole derivatives, QSAR studies have successfully identified key physicochemical properties and structural descriptors that govern their inhibitory activity against targets like HIV-1 integrase and cyclooxygenase-2 (COX-2). nih.govnih.gov These descriptors can be categorized as steric, electronic, or thermodynamic.

A typical QSAR model might take the form of a multiple linear regression (MLR) equation. nih.gov For example, a QSAR study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors revealed that inhibitory activity is correlated with descriptors such as: nih.gov

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the molecule's ability to donate electrons in a reaction. |

| Steric / Geometric | Fraction of molecular shadow area (Sxyf, Sxzf) | Describes the shape and size of the molecule, influencing its fit into a binding site. |

| Thermodynamic | Desolvation free energy for water (F(H2O)) | Represents the energy required to remove the molecule from its solvation shell before binding. |

| Topological | Number of hydrogen-bond donor groups (HBD) | Quantifies the potential for specific hydrogen-bonding interactions with the target. |

| Physicochemical | Sum of atomic polarizability (Apol) | Indicates the ease with which the electron cloud can be distorted, affecting non-covalent interactions. |

QSAR models for carboxylic acid derivatives have shown that properties like polarizability and mass are the most influential atomic properties for activity against HIV-1 Integrase. nih.gov For COX-2 inhibitors, steric and electrostatic interactions are primarily responsible for the enzyme-ligand interaction. nih.gov By applying these principles, a QSAR model for 6-chloro-1H-indole-5-carboxylic acid derivatives could be developed to predict their activity and guide the synthesis of analogues with enhanced potency.

Intellectual Property Landscape

Classical and Contemporary Synthetic Routes to 6-chloro-1H-indole-5-carboxylic acid

The synthesis of the indole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. For a specifically substituted indole like 6-chloro-1H-indole-5-carboxylic acid, these classical methods can be adapted, while contemporary strategies offer more refined control over regioselectivity and functional group tolerance.

Strategies for Indole Core Functionalization

The direct functionalization of the pre-formed indole core represents a powerful strategy for introducing substituents at specific positions. The challenge lies in controlling the regioselectivity of these reactions.

One of the most established methods for indole synthesis is the Fischer indole synthesis . thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org To synthesize 6-chloro-1H-indole-5-carboxylic acid via this route, a potential starting material would be (4-chloro-3-carboxyphenyl)hydrazine, which would then be reacted with a suitable carbonyl compound. The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as BF₃ and ZnCl₂, is crucial for the reaction's success. wikipedia.org

Another classical approach that could be adapted is the Reissert indole synthesis , which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. For the target molecule, a suitably substituted o-nitrotoluene derivative would be required.

Contemporary methods often focus on the direct C-H functionalization of the indole nucleus. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. However, achieving regioselectivity on the benzene (B151609) portion of the indole ring can be challenging.

Advanced Synthetic Approaches for Derivatives and Analogues

Modern synthetic organic chemistry has seen the development of sophisticated methods for the synthesis of highly substituted indoles. These often involve transition-metal-catalyzed cross-coupling reactions. For instance, a pre-existing bromo-substituted indole can undergo a palladium-catalyzed carbonylation or carboxylation to introduce the carboxylic acid group at the 5-position. The synthesis of related indole-based inhibitors has utilized 6-bromoindole (B116670) as a key building block, which is then further functionalized. nih.gov

The synthesis of various indole-2-carboxylic acid derivatives has been explored extensively, often as precursors for biologically active compounds. rsc.org For example, 6-bromoindole-2-carboxylic acid can be synthesized and then undergo further transformations, such as Buchwald-Hartwig amination at the C6 position, followed by ester hydrolysis to yield the free carboxylic acid. rsc.org While this exemplifies derivatization at a different position, the principles of using a halogenated indole as a handle for further functionalization are directly applicable.

A patent for the synthesis of the related compound 6-chloro-5-fluoroindole (B46869) mentions the preparation of 2-carboxylic acid-substituted indoles followed by a high-temperature decarboxylation step. google.com This suggests a potential strategy where a dicarboxylic acid intermediate is formed and then selectively decarboxylated to yield the desired 5-carboxylic acid product.

Development of Key Intermediates for 6-Chloro-1H-Indole-5-Carboxylic Acid Synthesis

The efficient synthesis of 6-chloro-1H-indole-5-carboxylic acid relies heavily on the availability of appropriately substituted starting materials. The development of synthetic routes to these key intermediates is therefore of paramount importance.

A crucial intermediate for a Fischer indole synthesis approach would be (4-chloro-3-carboxyphenyl)hydrazine . The synthesis of substituted phenylhydrazines is a well-established area of organic chemistry.

For syntheses involving the functionalization of a pre-formed indole ring, 6-chloroindole (B17816) or a derivative thereof is a key intermediate. The synthesis of 6-chlorooxindole, a related precursor, has been described through various routes, including the cyclization of 4-chloro-2-nitrophenylacetic acid derivatives. google.com The reduction of the oxindole (B195798) can then provide the indole core. An improved process for a related intermediate, 6-chloro-5-(2-chloroethyl)oxindole, highlights the industrial importance of optimizing these synthetic pathways. researchgate.net

Another plausible key intermediate is an ester of the target molecule, such as ethyl 6-chloro-1H-indole-5-carboxylate . This ester could be synthesized and then hydrolyzed in a final step to yield the carboxylic acid. The synthesis of a related compound, ethyl 2-methylindole-5-carboxylate, has been detailed in Organic Syntheses, providing a reliable procedure for the formation of an indole-5-carboxylate. orgsyn.org

The following table summarizes potential key intermediates and their corresponding synthetic relevance:

| Key Intermediate | Synthetic Relevance |

| (4-chloro-3-carboxyphenyl)hydrazine | Starting material for Fischer indole synthesis. |

| 6-Chloroindole | Precursor for subsequent C-H functionalization or halogen-dance reactions to introduce the carboxylic acid group. |

| 6-Chlorooxindole | Can be a precursor to 6-chloroindole through reduction. |

| Ethyl 6-chloro-1H-indole-5-carboxylate | Ester precursor that can be hydrolyzed to the final product. |

The synthesis of a related compound, 5-cyano-6-hydroxy-1H-indole, was achieved using a Japp-Klingemann type Fischer-indole synthesis, demonstrating the adaptability of this classical reaction for preparing highly substituted indoles. nih.gov This further underscores the importance of accessing the correct phenylhydrazine precursor.

Exploration of Diverse Biological Activities of Indole Derivatives

The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole (B145914) ring, is a foundational scaffold in medicinal chemistry. nih.govsigmaaldrich.com This structural motif is present in numerous natural products, pharmaceuticals, and essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov The versatility of the indole ring allows for a wide range of chemical modifications, leading to a vast library of derivatives with multifaceted therapeutic applications. nih.gov

Indole derivatives are recognized for their extensive biological activities, which have been the subject of considerable research. nih.govmdpi.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govnih.gov The ability of these compounds to interact with a diverse array of biological targets, such as protein kinases, tubulin, and various receptors, underscores their importance as lead compounds in drug discovery. nih.govmdpi.com For instance, certain indole derivatives like the vinca (B1221190) alkaloids (vinblastine and vincristine) are established anticancer agents that function by inhibiting tubulin polymerization, a critical process for cell division. nih.gov The structural plasticity of the indole core enables the design of highly specific and potent molecules, making it a privileged scaffold in the ongoing search for novel therapeutic agents. mdpi.comnih.gov

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Modulation by Indole-3-Carboxylic Acid Derivatives

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor, playing a key role in maintaining energy homeostasis. nih.govgoogle.com As such, the activation of AMPK is considered an attractive therapeutic strategy for managing metabolic disorders, including type 2 diabetes. acs.org Research into direct AMPK activators has led to the identification and optimization of indole-3-carboxylic acid derivatives as potent modulators of this kinase. nih.gov

A notable example is the compound 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, also known as PF-06409577. nih.govsigmaaldrich.com This compound was developed through the optimization of an initial screening hit, which led to a significant enhancement in potency and oral absorption. nih.gov Studies have shown that PF-06409577 and its acyl glucuronide metabolite are direct activators of AMPK. nih.govtandfonline.com This activation is achieved through an allosteric mechanism and by protecting the threonine 172 residue on the α-subunit from dephosphorylation, which is essential for its activity. google.com

AMPK is a heterotrimeric protein, existing in 12 possible isoforms due to the combination of different α, β, and γ subunits (α1/2, β1/2, γ1/2/3). These isoforms exhibit varied tissue distribution and function. google.com The development of isoform-selective activators is a key objective in targeting specific tissues or pathways.

The indole-3-carboxylic acid derivative PF-06409577 has demonstrated a selective activation profile for β1-containing AMPK isoforms. tandfonline.com Initial screening hits showed weak activation of β1-containing isoforms with minimal effect on β2-containing ones. However, optimization, including the incorporation of a chloro group at the C6 position of the indole core, led to a substantial increase in potency, particularly for the human α1β1γ1 isoform. The acyl glucuronide metabolites of these indole-3-carboxylic acids also retain this selective activation of β1-containing AMPK isoforms. tandfonline.com In contrast, some research has focused on identifying indole derivatives with high potency for the β2-AMPK isoform, which is considered important for glucose homeostasis. acs.org

Table 1: In Vitro AMPK Activation Profile of an Indole-3-Carboxylic Acid Derivative

| Compound/Derivative | Target Isoform | Activity Type | Key Findings |

| Indazole Amide (Initial Hit) | Human α1β1γ1 | Weak Activator | Reached 1.5-fold activation higher than AMP at 40 μM. |

| Indazole Amide (Initial Hit) | β2-containing isoforms | Minimal Activity | Showed minimal activation of β2-containing isoforms. |

| PF-06409577 (Optimized Indole Acid) | Human α1β1γ1 | Potent Allosteric Activator | Significantly increased potency compared to the initial hit. google.com |

| PF-06409577 (Optimized Indole Acid) | Human β1-containing isoforms | Selective Activator | Demonstrates selective activation of β1-containing isoforms. tandfonline.com |

| Acyl Glucuronide Metabolite of PF-06409577 | Human β1-containing isoforms | Selective Activator | Retains the selective activation profile of the parent compound. tandfonline.com |

This table is for illustrative purposes and synthesizes data from the referenced literature.

The dysregulation of AMPK activity is associated with diseases of caloric excess, and reduced AMPK activity has been observed in the kidneys of diabetic patients. google.com Consequently, pharmacological activation of AMPK is a promising therapeutic avenue for diabetic nephropathy, a major microvascular complication of diabetes and a leading cause of end-stage renal disease. google.com

The direct AMPK activator PF-06409577 was specifically pursued for the potential treatment of diabetic nephropathy, based in part on human genetic association data, and was advanced to first-in-human trials for this indication. nih.gov The therapeutic rationale is that activating AMPK can help restore cellular metabolic balance, which is disrupted in diabetic conditions. google.com Other indole derivatives have also shown potential in alleviating diabetic kidney disease. For instance, 3,3′-diindolylmethane, a natural compound derived from indole-3-carbinol, has been shown to ameliorate hyperglycemia and diabetic nephropathy in animal models by inhibiting signaling pathways involved in renal hypertrophy. While some tryptophan-derived indole metabolites can be detrimental in the context of diabetic nephropathy, the targeted design of specific indole derivatives as AMPK activators represents a focused strategy to achieve therapeutic benefits.

Investigations into Other Receptor Interactions and Enzyme Inhibitions

Beyond AMPK modulation, the pharmacological profile of chloro-indole derivatives extends to interactions with other significant biological targets, including serotonin receptors and tyrosine kinases.

Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter that exerts its effects through a family of at least 14 distinct receptor subtypes. The 5-HT3 receptor, a ligand-gated ion channel, is a notable target for therapeutic intervention.

Research has identified 5-chloroindole (B142107) as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, offering a more nuanced way to control receptor function. In studies using HEK293 cells expressing the human 5-HT3A receptor, 5-chloroindole was shown to potentiate the responses induced by both full and partial agonists. This compound was also able to reactivate receptors that had been desensitized. Given the structural similarity, these findings suggest that 6-chloro-1H-indole-5-carboxylic acid could also possess modulatory activity at serotonin receptors, representing an area for further investigation.

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. The epidermal growth factor receptor (EGFR) is a member of this family, and its aberrant activation is a hallmark of many cancers. mdpi.com The BRAF kinase is a key component of the downstream MAPK/ERK signaling pathway.

Several studies have demonstrated that indole derivatives can act as potent inhibitors of tyrosine kinases. nih.govnih.gov Specifically, derivatives of 5-chloro-indole, a close structural analog of 6-chloro-1H-indole-5-carboxylic acid, have been designed and synthesized as inhibitors of EGFR and, in some cases, as dual inhibitors of both EGFR and BRAF. mdpi.com For example, a series of 5-chloro-indole-2-carboxylate derivatives showed significant inhibitory activity against both EGFR and the BRAF V600E mutant. mdpi.com The unsubstituted derivative 3a in that study demonstrated a BRAF V600E inhibitory IC50 value of 43 nM. mdpi.com Other research has focused on 5-chloro-indole-2-carboxamides as inhibitors of both wild-type EGFR and the clinically relevant T790M mutant (EGFR T790M), which confers resistance to some EGFR inhibitors. nih.gov These findings highlight the potential of the chloro-indole scaffold as a platform for developing targeted anticancer agents that inhibit key oncogenic signaling pathways.

Structural Biology and Crystallographic Studies

X-ray Crystallography of 6-Chloro-1H-Indole-5-Carboxylic Acid and Related Indole (B1671886) Structures

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Although a crystal structure for 6-chloro-1H-indole-5-carboxylic acid has not been reported, analysis of analogous compounds such as 1H-indole-5-carboxylic acid, 6-chloro-1H-indole-2,3-dione, and various other indole carboxylic acid derivatives allows for a detailed extrapolation of its expected solid-state structure.

The core of the molecule is an indole ring system, which is nearly planar. In the crystal structure of a related compound, 6-chloro-1H-indole-2,3-dione, the molecule is observed to be almost perfectly planar, with a root-mean-square (r.m.s.) deviation from planarity of just 0.062 Å for the non-hydrogen atoms iucr.orgresearchgate.net. This planarity is a common feature of the fused ring system.

Table 1: Crystallographic Data for Related Indole Structures

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| 1H-Indole-5-carboxylic acid – 4,4′-bipyridine (2/1) researchgate.net | Triclinic | P-1 | Provides data on the indole-5-carboxylic acid scaffold. |

| 6-Chloro-1H-indole-2,3-dione iucr.orgiucr.org | Orthorhombic | Pca2₁ | Shows a planar 6-chloroindole (B17816) ring system. |

Co-Crystallization Studies of Ligand-Protein Complexes

Co-crystallization is a powerful technique used to study the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein, at the atomic level. nih.gov The process involves crystallizing the protein in the presence of the ligand, which can reveal specific binding modes, conformational changes, and key intermolecular interactions that are crucial for structure-based drug design. nih.gov

Currently, there are no published co-crystal structures of 6-chloro-1H-indole-5-carboxylic acid bound to a protein target. However, the chemical functionalities of this molecule—specifically the indole ring, the carboxylic acid, and the N-H group—are common motifs in ligands that bind to various protein classes. Carboxylic acids are frequently found in crystallization conditions and are known to interact with protein residues. In a large-scale analysis of the Protein Data Bank (PDB), nearly 40% of entries that report crystallization conditions include a carboxylic acid or its salt, indicating their significant role in forming stable crystal lattices. nih.gov

Indole-containing compounds are known to act as ligands for a wide range of proteins by participating in hydrogen bonding and hydrophobic interactions. The general strategies for obtaining protein-ligand complexes, such as co-crystallization or soaking pre-existing protein crystals with the ligand, would be applicable for studying the interactions of 6-chloro-1H-indole-5-carboxylic acid with a potential protein target. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions. For 6-chloro-1H-indole-5-carboxylic acid, the most significant interactions expected to dictate its crystal packing are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule possesses two primary hydrogen bond donors (the carboxylic acid -OH and the indole N-H) and two primary acceptors (the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid). This functionality strongly suggests the formation of robust hydrogen-bonding networks.

Carboxylic Acid Dimers: A very common and stable motif for carboxylic acids in the solid state is the formation of centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds. This has been observed in the crystal structures of numerous indole carboxylic acids, such as indole-3-acetic acid and a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

N-H···O Bonds: The indole N-H group is a reliable hydrogen bond donor. In the crystal structure of 6-chloro-1H-indole-2,3-dione, molecules are linked into chains by N-H···O hydrogen bonds. iucr.orgresearchgate.net Similar N-H···O interactions, linking the indole N-H to a carbonyl oxygen of a neighboring molecule, are expected to be a key feature in the crystal packing of 6-chloro-1H-indole-5-carboxylic acid, likely connecting the primary carboxylic acid dimers into sheets or more complex three-dimensional networks.

C-H···O and C-H···Cl Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor (C-H···O), are also anticipated. In 6-chloro-1H-indole-2,3-dione, these weaker interactions help link hydrogen-bonded chains together to form layers. iucr.orgresearchgate.net Interactions involving the chlorine atom are also possible, though not always present.

Table 2: Predicted Intermolecular Interactions for 6-Chloro-1H-Indole-5-Carboxylic Acid

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | Formation of primary cyclic dimers. |

| Strong Hydrogen Bond | Indole (-NH) | Carbonyl Oxygen (=O) | Linking dimers into sheets or chains. |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (=O) | Further stabilization of the 3D network. |

Metabolic Pathways and Pharmacokinetic Considerations

Investigation of Biotransformation Pathways of Indole (B1671886) Carboxylic Acids

The biotransformation of indole-containing compounds is diverse and can be species- and structure-dependent. In humans, indole derived from tryptophan metabolism can be converted to various metabolites, including indole-3-acetic acid, indoxyl sulfate, indole-3-carboxylic acid, and indole-5-carboxylic acid. researchgate.net The metabolism of xenobiotic indole carboxylic acids often involves conjugation reactions that increase their water solubility and facilitate excretion. hmdb.ca

For many drugs containing a carboxylic acid moiety, metabolism to acyl glucuronides is a major pathway. synergypublishers.com Studies on specific indole-3-carboxylic acid derivatives, such as PF-06409577, have shown that these compounds are primarily cleared in both animals and humans through glucuronidation. nih.gov When incubated in cryopreserved human hepatocytes, these indole-3-carboxylic acid derivatives each formed a single major metabolite. acs.org This highlights glucuronidation as a predominant biotransformation route for this class of compounds.

Acyl Glucuronidation as a Key Metabolic Clearance Mechanism

Acyl glucuronidation, the process of linking glucuronic acid to a carboxylic acid group, is a major metabolic conjugation reaction for most carboxylic acid-containing drugs in mammals. nih.gov This pathway is generally considered a high-capacity clearance mechanism, mainly limited by the availability of the cofactor UDP-glucuronic acid (UDPGA). researchgate.net For several indole-3-carboxylic acid derivatives developed as potential clinical candidates, acyl glucuronidation has been identified as the primary clearance mechanism in both animals and humans. nih.gov The resulting acyl glucuronides are ester conjugates that are typically more water-soluble than the parent compound, facilitating their elimination from the body. hmdb.ca

The table below summarizes the observed metabolites for representative indole-3-carboxylic acid derivatives following incubation with human hepatocytes.

| Parent Compound | Metabolite | Retention Time (t R ) | Mass (MH + ) | Key Diagnostic Fragment Ions |

| Compound 1 (PF-06409577) | M1 | 10.3 min | 516.1 | 340.1, 177.1 |

| Compound 2 (PF-06885249) | M2 | 10.7 min | 500.1 | 324.1, 177.1 |

| Compound 3 (PF-06679142) | M3 | 11.2 min | 542.1 | 366.1, 177.1 |

Data sourced from studies on cryopreserved human hepatocytes. acs.org

While conjugation reactions like glucuronidation are often considered detoxification pathways that render a parent compound pharmacologically inactive, this is not always the case for acyl glucuronides. acs.org There is growing evidence that acyl glucuronide metabolites can retain the pharmacological activity of their parent precursors. acs.orghyphadiscovery.com

In a notable example, the acyl glucuronide metabolites (M1, M2, and M3) of the indole-3-carboxylic acid derivatives PF-06409577, PF-06885249, and PF-06679142 were found to be direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), retaining the primary pharmacology of the parent compounds. nih.gov In vitro pharmacological evaluations confirmed that all three acyl glucuronides retained selective activation of β1-containing AMPK isoforms. nih.gov Furthermore, both the parent carboxylic acids and their corresponding acyl glucuronide conjugates demonstrated the ability to activate cellular AMPK in human hepatocytes. nih.gov This retention of activity is significant, especially when acyl glucuronidation is the main clearance route. hyphadiscovery.com

The enzymatic reaction of glucuronidation is catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues, such as the kidney and gastrointestinal tract. nih.govyoutube.com UGTs facilitate the transfer of glucuronic acid from the high-energy cofactor UDPGA to a substrate containing a suitable functional group, such as a carboxylic acid. nih.gov

Several human UGT isoforms are known to catalyze the formation of acyl glucuronides. nih.gov The primary isoforms involved in the glucuronidation of carboxylic acids include UGT2B7, UGT1A3, and UGT1A9. nih.gov Kinetic analyses have demonstrated that UGT2B7 often exhibits high efficiency in glucuronidating carboxylic acid compounds. nih.gov Other isoforms, such as UGT1A7 and UGT1A10, have also been shown to react with various carboxylic acid aglycones. nih.gov The UGT1A and 2B subfamilies are key to enhancing the elimination of lipophilic drugs by making them more water-soluble. nih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation 6-Chloro-1H-Indole-5-Carboxylic Acid Derivatives

The chemical architecture of 6-chloro-1H-indole-5-carboxylic acid provides a versatile platform for synthetic modification, allowing chemists to fine-tune its properties to achieve desired biological activities. A key strategy in the evolution of this scaffold involves the synthesis of derivatives with substitutions at various positions on the indole (B1671886) ring.

A notable example is the development of PF-06409577, a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). The synthesis of this and related compounds often starts from a precursor like 5-bromo-6-chloro-indole. acs.org A common synthetic route involves a Suzuki coupling reaction to introduce an aryl group at the 5-position of the indole core. Subsequently, a carboxyl group is introduced at the 3-position, which can be achieved through methods like a Vilsmeier-Haack reaction followed by oxidation. acs.org

Future design strategies for next-generation derivatives could explore:

Diverse Aryl Substitutions: Introducing a wide range of substituted and unsubstituted aryl and heteroaryl rings at the 5-position to probe interactions with different biological targets.

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to various bioisosteres, such as tetrazoles or amides, to modulate pharmacokinetic and pharmacodynamic properties. For instance, the conversion of a carboxylic acid to a carboxamide has been utilized in the synthesis of related indole derivatives. nih.gov

Substitution at the Indole Nitrogen: Alkylation or arylation at the N-1 position of the indole ring can significantly alter the molecule's three-dimensional shape and hydrogen bonding capacity, potentially leading to new biological activities.

These synthetic explorations are crucial for generating a library of novel compounds with enhanced potency, selectivity, and drug-like properties.

Expanding the Scope of Biological Targets for Indole Carboxylic Acids

While the 6-chloro-1H-indole-5-carboxylic acid scaffold has been successfully employed to create AMPK activators for conditions like diabetic nephropathy, the broader class of indole carboxylic acids has demonstrated activity against a wide array of biological targets. acs.orgnih.gov This suggests that derivatives of 6-chloro-1H-indole-5-carboxylic acid could be rationally designed to engage with other therapeutically relevant proteins and pathways.

Key Biological Targets for Indole-Based Compounds:

| Biological Target | Therapeutic Area | Example Indole Scaffold |

| Adenosine Monophosphate-activated Protein Kinase (AMPK) | Metabolic Diseases (e.g., Diabetic Nephropathy) | 6-chloro-1H-indole-3-carboxylic acid derivatives acs.orgnih.gov |

| HIV-1 Integrase | Antiviral (HIV/AIDS) | Indole-2-carboxylic acid derivatives rsc.orgnih.gov |

| Thrombin | Anticoagulation | 2-phenylindoles drugbank.com |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Indole-6-carboxylic acid derivatives |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology | Indole-6-carboxylic acid derivatives |

Future research should aim to systematically screen derivatives of 6-chloro-1H-indole-5-carboxylic acid against a diverse panel of biological targets. High-throughput screening campaigns, coupled with computational modeling and structure-based drug design, can accelerate the identification of novel activities. For example, the structural motifs present in this class of compounds, such as the halogenated indole core, are known to participate in key interactions like hydrogen bonding and π-π stacking, which are critical for binding to a variety of protein active sites. rsc.org The presence of a chlorine atom, an electron-withdrawing group, can enhance the binding affinity of the molecule to its biological target. researchgate.net

Preclinical and Clinical Development Prospects for Indole-Based Therapeutics

The journey of a promising indole-based compound from the laboratory to the clinic involves rigorous preclinical and clinical evaluation. The development of PF-06409577 serves as a compelling case study for the potential of derivatives of 6-chloro-1H-indole-5-carboxylic acid. After its initial identification through high-throughput screening and subsequent chemical optimization, PF-06409577 was advanced to first-in-human trials for the treatment of diabetic nephropathy. acs.orgnih.gov

The preclinical development phase for new derivatives would typically involve a battery of in vitro and in vivo studies to establish a compound's pharmacological profile.

Key Preclinical Assessment Parameters:

| Assessment | Purpose | Example Finding for an Indole Derivative (PF-06409577) |

| In Vitro Pharmacology | To determine the mechanism of action and potency at the molecular level. | Demonstrated allosteric activation of AMPK and protection of Thr172 from dephosphorylation. acs.org |

| Enzyme Kinetics | To characterize the nature of enzyme activation or inhibition. | Steady-state enzyme kinetics were used to determine Km and Vmax parameters for AMPK activation. acs.org |

| Animal Models of Disease | To evaluate efficacy in a living organism. | While not detailed here, this would be a critical step to demonstrate in vivo efficacy. |

| Pharmacokinetics | To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Optimization of the core and aryl appendage improved oral absorption. acs.org |

The prospects for the clinical development of new therapeutics derived from 6-chloro-1H-indole-5-carboxylic acid are promising. The inherent "drug-like" properties of the indole scaffold, combined with the tunability of its derivatives, make it an attractive starting point for drug discovery programs. rug.nl As research continues to uncover new biological targets and our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of a new generation of indole-based therapeutics to address a wide range of unmet medical needs.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-1H-indole-5-carboxylic acid, and what key parameters influence yield?

Methodological Answer: The synthesis of 6-chloro-1H-indole-5-carboxylic acid typically involves cyclization reactions using substituted phenylhydrazines and carbonyl compounds under acidic conditions. A general procedure for analogous indole derivatives (e.g., chloro-fluoro indoles) includes:

- Step 1: Reacting 3-chloro-4-fluorophenylhydrazine with a β-keto ester or aldehyde in acetic acid .

- Step 2: Refluxing the mixture for 3–5 hours to form the indole core.

- Step 3: Purification via recrystallization (e.g., using DMF/acetic acid) .

Key Parameters:

- Temperature Control: Excessive heat may degrade sensitive functional groups.

- Acid Catalyst Concentration: Affects cyclization efficiency.

- Purification Method: HPLC (≥95% purity) is recommended for analytical-grade material .

Table 1: Example Reaction Conditions for Analogous Indole Synthesis

| Reactant | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluorophenylhydrazine | Acetic Acid | Reflux | 60–75% |

Q. How should researchers characterize the purity and structural integrity of 6-chloro-1H-indole-5-carboxylic acid?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- HPLC: Assess purity (≥98% recommended for biological assays) .

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro at position 6, carboxylic acid at position 5) .

- Mass Spectrometry (MS): Verify molecular weight (theoretical: 209.61 g/mol for C₉H₅ClNO₂) .

Critical Considerations:

Q. What are the stability and recommended storage conditions for 6-chloro-1H-indole-5-carboxylic acid?

Methodological Answer: While specific stability data for this compound is limited, general protocols for indole-carboxylic acids apply:

- Storage: Keep in airtight containers at –20°C, protected from light and moisture .

- Stability Tests: Monitor decomposition via HPLC every 6 months.

- Incompatible Conditions: Avoid strong oxidizers and alkaline environments to prevent decarboxylation .

Q. What safety protocols are essential when handling 6-chloro-1H-indole-5-carboxylic acid in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation: Use fume hoods for weighing and synthesis steps.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent modifications at positions 5 and 6 influence the biological activity of 6-chloro-1H-indole-5-carboxylic acid?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Position 6 (Chloro): Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .

- Position 5 (Carboxylic Acid): Introduces hydrogen-bonding sites for target protein interactions (e.g., kinase inhibitors) .

Experimental Design:

- Analog Synthesis: Replace chlorine with fluoro or methyl groups to assess steric/electronic effects.

- Bioassays: Test analogs against cancer cell lines (e.g., IC₅₀ profiling) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols: Use validated cell lines (e.g., ATCC) and control compounds (e.g., cisplatin for cytotoxicity assays).

- Dose-Response Curves: Perform triplicate experiments with ≥6 concentration points to calculate accurate IC₅₀ values .

- Meta-Analysis: Cross-reference data from public databases (e.g., PubChem) to identify outliers .

Q. What computational modeling approaches are effective for predicting the physicochemical properties of 6-chloro-1H-indole-5-carboxylic acid?

Methodological Answer:

- DFT Calculations: Optimize geometry and predict electrostatic potential surfaces (software: Gaussian 16) .

- Molecular Dynamics (MD): Simulate solubility in aqueous buffers (e.g., using GROMACS).

- ADMET Prediction: Tools like SwissADME estimate logP (experimental: ~2.1) and blood-brain barrier penetration .

Q. What challenges arise during gram-scale synthesis of 6-chloro-1H-indole-5-carboxylic acid, and how can they be addressed?

Methodological Answer: Challenges:

- Purification: Column chromatography becomes inefficient; switch to recrystallization or acid-base extraction .

- Exothermic Reactions: Use jacketed reactors with temperature feedback control.

Optimization Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.